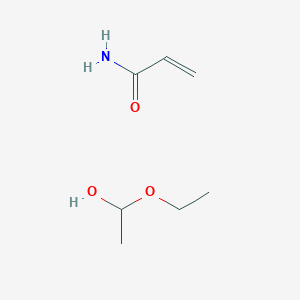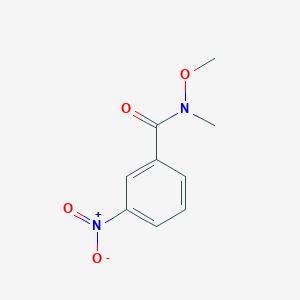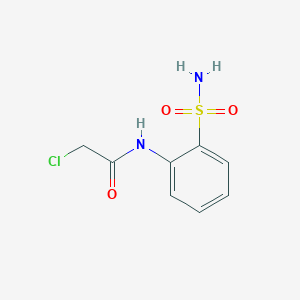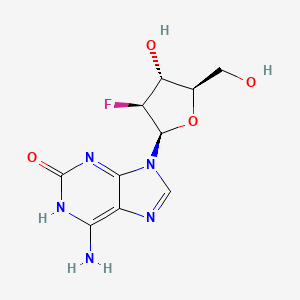![molecular formula C13H11FO5S B3165441 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 899710-21-5](/img/structure/B3165441.png)
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
Overview
Description
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is a chemical compound . It is related to other compounds such as 5-{[(2-Chlorobenzyl)sulfanyl]methyl}-2-furoic acid and 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C13H11FO3S , with an average mass of 266.288 Da and a monoisotopic mass of 266.041290 Da .Scientific Research Applications
Catalysis and Biomass Transformation
One significant application involves the use of related compounds in catalysis, particularly in the transformation of biomass into valuable chemicals. For instance, a study by Arias et al. (2016) highlights the synthesis of alkyl 5-benzyl-2-furoates using a two-step process involving oxidative esterification and alkylation, which are key intermediates for fine chemicals and pharmaceuticals. This research utilizes zeolites as catalysts, showing the potential of such compounds in sustainable chemical processes (Arias, Climent, Corma, & Iborra, 2016).
Polymer Synthesis
Research by Weisse, Keul, and Höcker (2001) demonstrates the application in polymer science, specifically in the synthesis of carboxylated poly(ether sulfone)s. The study provides insights into the polymerization processes and the challenges associated with partial decarboxylation, highlighting the importance of such compounds in developing new polymeric materials (Weisse, Keul, & Höcker, 2001).
Herbicide Activity Modification
Further, compounds featuring fluorine substitution, as explored by Hamprecht, Würzer, and Witschel (2004), demonstrate the role of structural modification in changing the activity and selectivity of herbicides. This study provides a foundation for designing more effective agrochemicals by tweaking molecular structures (Hamprecht, Würzer, & Witschel, 2004).
Material Science
In material science, sulfonated graphene oxide has been utilized as an effective catalyst for converting biomass-derived compounds into biofuels, showcasing the application of sulfonated materials in energy and environmental science. This is evidenced by the work of Antunes et al. (2014), who investigated the catalytic performance of sulfonated, partially reduced graphene oxide for the production of biofuels from 5-(hydroxymethyl)-2-furfural (Antunes et al., 2014).
Mechanism of Action
The mechanism of action of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is not specified in the search results. It’s worth noting that this compound belongs to the class of organic compounds known as furoic acids , which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFKQJUZZCYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163381 | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899710-21-5 | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)



![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)

![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/no-structure.png)
![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)
